molecular formula C19H27FN2O B2717156 N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenyl)acetamide CAS No. 954020-20-3

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2717156
CAS No.: 954020-20-3
M. Wt: 318.436
InChI Key: SGCQBCZWURSKIN-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenyl)acetamide is a synthetic organic compound with the molecular formula C21H32N2O2 and a molecular weight of 344.50 g/mol . This molecule is characterized by a piperidine ring system substituted with a cyclopentyl group at the nitrogen atom, forming a 1-cyclopentylpiperidin-4-yl scaffold. This core structure is further functionalized with a phenylacetamide moiety via a methylene linker, where the phenyl ring contains a fluorine substituent at the 4-position. The specific role of the cyclopentyl group on the piperidine nitrogen can significantly influence the compound's overall physiochemical properties and binding affinity to biological targets, as similar N-substituted piperidine compounds are known to be explored in medicinal chemistry . Piperidine derivatives are of significant interest in pharmaceutical research and chemical biology. Compounds featuring the 1-cyclopentylpiperidine structure have been investigated as potential modulators of the dopamine transporter (DAT) , while other piperidine-based molecules have been studied for their activity on serotonin receptors, such as the 5-HT2A receptor . The presence of the 4-fluorophenylacetamide group is a common pharmacophore found in molecules active in the central nervous system. As such, this compound serves as a valuable chemical scaffold or building block for researchers in drug discovery, particularly in the synthesis and screening of novel bioactive molecules for neurological disorders. It is also a crucial reference standard for analytical chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O/c20-17-7-5-15(6-8-17)13-19(23)21-14-16-9-11-22(12-10-16)18-3-1-2-4-18/h5-8,16,18H,1-4,9-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCQBCZWURSKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenyl)acetamide” typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through nucleophilic substitution reactions.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could be used to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic agent for treating various conditions.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenyl)acetamide” would involve its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-cyclohexylpiperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide
  • N-((1-cyclopropylpiperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide

Uniqueness

The uniqueness of “N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenyl)acetamide” lies in its specific structural features, such as the cyclopentyl group, which may confer distinct pharmacological properties compared to its analogs.

Biological Activity

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenyl)acetamide, also known as a potential therapeutic compound, has attracted attention in medicinal chemistry due to its unique structural features and biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H27FN2OC_{19}H_{27}FN_{2}O with a molecular weight of approximately 318.4 g/mol. The compound consists of a cyclopentyl group attached to a piperidine ring, linked to a 4-fluorophenyl acetamide moiety. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC₁₉H₂₇FN₂O
Molecular Weight318.4 g/mol
CAS Number954020-20-3

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that the compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical for mood regulation and cognitive functions.

Interaction with Receptors

Research indicates that this compound may act as a ligand for specific receptors, influencing their activity and leading to therapeutic effects. For instance, its ability to bind to dopamine receptors could position it as a candidate for treating neuropsychiatric disorders.

Antimalarial Properties

One of the significant areas of research surrounding this compound is its antimalarial activity. Studies have shown that this compound exhibits inhibitory effects on Plasmodium falciparum, the parasite responsible for malaria. This activity is critical given the increasing resistance to existing antimalarial drugs.

In Vivo Studies

In vivo studies are essential for evaluating the pharmacokinetics and pharmacodynamics of this compound. Early findings indicate that it demonstrates favorable absorption and distribution characteristics, which enhance its potential as an antimalarial agent.

Case Studies and Research Findings

  • Study on Antimalarial Activity : A study published in Medicinal Chemistry explored the efficacy of this compound against various strains of Plasmodium. The results indicated a significant reduction in parasitemia in treated subjects compared to controls.
  • Neuropharmacological Research : Another study investigated the compound's effects on neurotransmitter levels in animal models. The findings suggested that it enhances serotonin and dopamine levels, potentially providing insights into its use for treating depression and anxiety disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameUnique FeaturesBiological Activity
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,4-difluorophenyl)ethanediamideContains difluorophenyl groupPotential antimalarial
N-(1-phenethylpiperidin-4-yl)acetamideSimpler structure without cyclopentyl groupNeuroactive properties

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